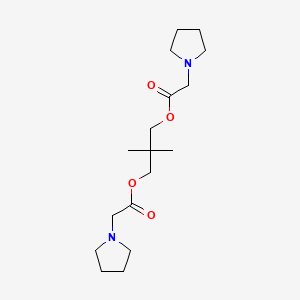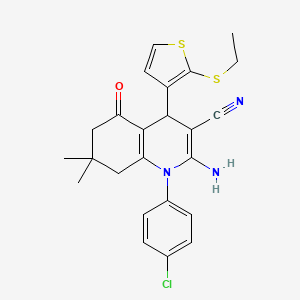![molecular formula C22H24N2O3 B11642137 methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642137.png)
methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-1-éthyl-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle (4Z) est un composé organique complexe avec une structure unique qui comprend un cycle pyrrole et divers substituants.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-1-éthyl-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle (4Z) implique généralement des réactions organiques à plusieurs étapes. Une approche courante est la condensation de la 2,5-diméthyl-1-phényl-1H-pyrrole-3-carbaldéhyde avec l'acétoacétate d'éthyle en conditions basiques, suivie de réactions de cyclisation et d'estérification. Les conditions de réaction comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs tels que la pipéridine ou la pyridine.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-1-éthyl-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle (4Z) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction à l'aide d'agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en alcools ou en amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants dans le cycle pyrrole, à l'aide de réactifs comme les halogénoalcanes ou les chlorures d'acyle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les halogénoalcanes). Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner divers dérivés pyrroliques substitués.
Applications de la recherche scientifique
Le 4-[(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-1-éthyl-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle (4Z) a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme un élément de base en synthèse organique, permettant la création de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action du 4-[(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-1-éthyl-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle (4Z) implique son interaction avec des cibles et des voies moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies biochimiques spécifiques. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés pyrroliques avec des substituants variables, tels que :
- Acide 2,5-diméthyl-1-phényl-1H-pyrrole-3-carboxylique
- 2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate d'éthyle
- 1-éthyl-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle
Unicité
Le 4-[(2,5-diméthyl-1-phényl-1H-pyrrol-3-yl)méthylidène]-1-éthyl-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle (4Z) est unique en raison de sa combinaison spécifique de substituants et des propriétés structurales et électroniques qui en résultent.
Propriétés
Formule moléculaire |
C22H24N2O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
methyl (4Z)-4-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H24N2O3/c1-6-23-16(4)20(22(26)27-5)19(21(23)25)13-17-12-14(2)24(15(17)3)18-10-8-7-9-11-18/h7-13H,6H2,1-5H3/b19-13- |
Clé InChI |
HDJTYEKTCYTRMY-UYRXBGFRSA-N |
SMILES isomérique |
CCN1C(=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3)C)/C1=O)C(=O)OC)C |
SMILES canonique |
CCN1C(=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)C1=O)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine](/img/structure/B11642062.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide](/img/structure/B11642063.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11642071.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11642074.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642077.png)
![N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11642083.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642096.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642098.png)
![N-tert-butyl-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642115.png)

